molecular formula C16H11Cl2NOS B8403146 Bis-(4-chloro-phenyl)-isothiazol-5-yl-methanol

Bis-(4-chloro-phenyl)-isothiazol-5-yl-methanol

Cat. No. B8403146
M. Wt: 336.2 g/mol
InChI Key: ODIXSVXECWIULF-UHFFFAOYSA-N
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Description

Bis-(4-chloro-phenyl)-isothiazol-5-yl-methanol is a useful research compound. Its molecular formula is C16H11Cl2NOS and its molecular weight is 336.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis-(4-chloro-phenyl)-isothiazol-5-yl-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-(4-chloro-phenyl)-isothiazol-5-yl-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Bis-(4-chloro-phenyl)-isothiazol-5-yl-methanol

Molecular Formula

C16H11Cl2NOS

Molecular Weight

336.2 g/mol

IUPAC Name

bis(4-chlorophenyl)-(1,2-thiazol-5-yl)methanol

InChI

InChI=1S/C16H11Cl2NOS/c17-13-5-1-11(2-6-13)16(20,15-9-10-19-21-15)12-3-7-14(18)8-4-12/h1-10,20H

InChI Key

ODIXSVXECWIULF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CC=NS3)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1.0 g of isothiazole in 20 ml of tetrahydrofuran were added 8.1 ml of a 1.52M solution of n-butyllithium in hexane at -78° C. The mixture was allowed to stir for 15 minutes at which time 3.2 g of 4,4'-dichlorobenzophenone were added as a solution in 25 ml of tetrahydrofuran. The reaction was allowed to warm to room temperature and was stirred for 2 hours. Twenty-five milliliters of a saturated ammonium chloride solution were added and the tetrahydrofuran was removed by evaporation. The resulting mixture was extracted three times with ethyl acetate. The combined organic extracts were washed with a saturated ammonium chloride solution, water, and a saturated sodium chloride solution, dried over magnesium sulfate and evaporated. The resulting oil was chromatographed over silica gel. The appropriate fractions were combined and evaporated resulting in an oil. Cyclohexane was added and 1.21 g of the desired title product were recovered by filtration as white crystals, m.p. 118°-119.5° C.
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Synthesis routes and methods II

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